N-Desmethyl Venlafaxine-d3: A Technical Guide for Researchers
N-Desmethyl Venlafaxine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl venlafaxine-d3 is the deuterium-labeled stable isotope of N-desmethylvenlafaxine, a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Its primary and critical application in pharmacology and clinical research is as an internal standard for the highly accurate and precise quantification of N-desmethylvenlafaxine in biological matrices. This technical guide provides a comprehensive overview of N-Desmethyl venlafaxine-d3, including its chemical properties, its role in the metabolic pathway of venlafaxine, and detailed protocols for its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2] A secondary metabolic pathway involves N-demethylation, mediated by CYP3A4 and CYP2C19, to form N-desmethylvenlafaxine.[3] While less pharmacologically active than venlafaxine and ODV, the concentration of N-desmethylvenlafaxine can be significant, particularly in individuals with certain genetic variations of CYP2D6.[4]
Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The use of stable isotope-labeled internal standards, such as N-Desmethyl venlafaxine-d3, is the gold standard for such quantitative analyses, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[5]
Chemical and Physical Properties
N-Desmethyl venlafaxine-d3 is structurally identical to N-desmethylvenlafaxine, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. This mass difference allows for its differentiation from the endogenous metabolite by a mass spectrometer without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₆H₂₂D₃NO₂ |
| Molecular Weight | 266.39 g/mol |
| Appearance | White Solid |
| Isotopic Purity | Typically ≥98% |
| Chemical Name | 1-[1-(4-methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol |
Role in Venlafaxine Metabolism
Venlafaxine undergoes extensive metabolism in the liver. The primary metabolic pathway is O-demethylation to the active metabolite O-desmethylvenlafaxine (ODV). A secondary pathway is N-demethylation to N-desmethylvenlafaxine. Further metabolism of these primary metabolites can also occur. The following diagram illustrates the major metabolic pathways of venlafaxine.
Caption: Major metabolic pathways of venlafaxine.
Synthesis Overview
The synthesis of N-desmethylvenlafaxine generally starts from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.[6] This intermediate is reacted with an appropriate alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere to yield N-desmethylvenlafaxine.[6] For the deuterium-labeled analog, N-Desmethyl venlafaxine-d3, a similar synthetic route would be employed, utilizing a deuterated methylamine (B109427) source.
Caption: General synthesis workflow for N-desmethylvenlafaxine.
Experimental Protocols for Quantitative Analysis
The following is a synthesized, detailed protocol for the quantification of N-desmethylvenlafaxine in human plasma using N-Desmethyl venlafaxine-d3 as an internal standard, based on common practices in published LC-MS/MS methods.[7][8][9]
Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (N-Desmethyl venlafaxine-d3 in methanol).
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Vortex briefly to mix.
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Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
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Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Workflow for sample preparation by protein precipitation.
Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Mass Spectrometry Parameters (MRM Transitions)
The following table summarizes the typical MRM transitions for N-desmethylvenlafaxine and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desmethylvenlafaxine | 264.3 | 246.2 | 100 | 30 | 15 |
| N-Desmethyl venlafaxine-d3 | 267.3 | 249.2 | 100 | 30 | 15 |
Note: Optimal cone voltage and collision energy may vary between instruments and should be optimized.
Method Validation Parameters
The use of N-Desmethyl venlafaxine-d3 as an internal standard allows for the development of robust and reliable quantitative methods. The following table presents typical validation parameters for such an assay.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
N-Desmethyl venlafaxine-d3 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy, precision, and reliability required for the quantification of N-desmethylvenlafaxine in complex biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for pharmacokinetic and toxicological studies of venlafaxine and its metabolites.
References
- 1. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Desmethyl venlafaxine-d3 | Benchchem [benchchem.com]
- 6. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
